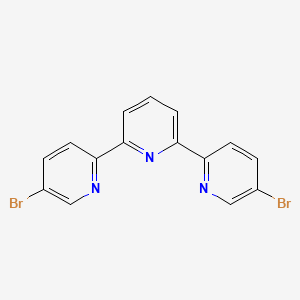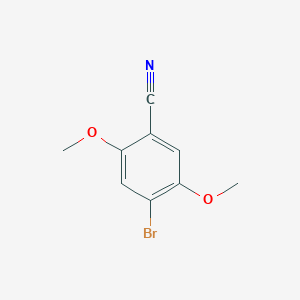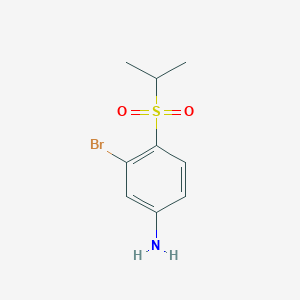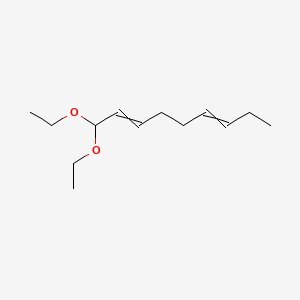
2,6-bis(5-bromopyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(5-bromopyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine core substituted with bromopyridine groups at the 2 and 6 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows for versatile applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis(5-bromopyridin-2-yl)pyridine typically involves the coupling of 5-bromopyridine derivatives with a pyridine core. One common method is the Suzuki coupling reaction, which involves the reaction of 5-bromopyridine with 2,6-dibromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(5-bromopyridin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Coordination Reactions: It forms coordination complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used.
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form coordination complexes.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include larger heterocyclic compounds.
Coordination Reactions:
Scientific Research Applications
2,6-Bis(5-bromopyridin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which 2,6-bis(5-bromopyridin-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its reactivity and catalytic activity. The compound’s structure allows it to form stable, yet reactive, complexes that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound also acts as a versatile ligand in coordination chemistry but features triazole groups instead of bromopyridine groups.
2,6-Bis(benzimidazol-2-yl)pyridine: Another similar compound that forms stable metal complexes, often used in catalysis and materials science.
Uniqueness: 2,6-Bis(5-bromopyridin-2-yl)pyridine is unique due to the presence of bromine atoms, which can be further functionalized through substitution reactions. This provides additional versatility in modifying the compound for specific applications. Its ability to form stable yet reactive metal complexes makes it particularly valuable in catalysis and materials science.
Properties
Molecular Formula |
C15H9Br2N3 |
|---|---|
Molecular Weight |
391.06 g/mol |
IUPAC Name |
2,6-bis(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C15H9Br2N3/c16-10-4-6-12(18-8-10)14-2-1-3-15(20-14)13-7-5-11(17)9-19-13/h1-9H |
InChI Key |
OEUXIMQOMAMKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=C2)Br)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)




![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)

![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)
![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)

